molecular formula C8H14N2 B1390855 (1,2,5-Trimethylpyrrol-3-yl)methanamine CAS No. 1019117-62-4

(1,2,5-Trimethylpyrrol-3-yl)methanamine

Cat. No. B1390855
M. Wt: 138.21 g/mol
InChI Key: QDKVKIHUOVMMCG-UHFFFAOYSA-N
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Description

“(1,2,5-Trimethylpyrrol-3-yl)methanamine” is an organic compound . It is one of the numerous organic compounds that are part of a comprehensive catalog of life science products . The molecular formula of this compound is C8H14N2 and it has a molecular weight of 138.21 g/mol.


Molecular Structure Analysis

The InChI code for “(1,2,5-Trimethylpyrrol-3-yl)methanamine” is InChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H-5-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1,2,5-Trimethylpyrrol-3-yl)methanamine” appears as a liquid . The storage temperature for this compound is +4 °C . More specific physical and chemical properties such as boiling point and density are not available in the search results.

Scientific Research Applications

Synthesis and Biological Applications

  • The synthesis of novel compounds, such as azetidine derivatives, has been explored, showing potential in antibacterial and antifungal activities. For instance, the synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine demonstrated acceptable results in biological evaluations (B. G. Rao, A. Prasad, & P. Rao, 2013).

Catalysis and Material Science

  • Research into pincer palladacycles involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives has shown significant catalytic activity and selectivity in various reactions. This highlights their potential in catalysis and material science applications (Gavin W. Roffe et al., 2016).

Medicinal Chemistry and Drug Development

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as serotonin 5-HT1A receptor-biased agonists with significant antidepressant-like activity. This underscores the compound's potential in developing new antidepressant drugs (J. Sniecikowska et al., 2019).

Anticancer Research

  • Iron(III) complexes based on Schiff bases, including those derived from pyridoxal (vitamin B6), have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity under red light. This presents a promising avenue for targeted cancer therapy (Uttara Basu et al., 2015).

properties

IUPAC Name

(1,2,5-trimethylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKVKIHUOVMMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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